1-[(Phenylamino)methyl]benzotriazole chemical properties
1-[(Phenylamino)methyl]benzotriazole chemical properties
Executive Summary
1-[(Phenylamino)methyl]benzotriazole (often abbreviated as Bt-CH₂-NHPh ) is a specialized N-substituted benzotriazole derivative that functions as a stable, crystalline Mannich base. It occupies a unique niche in two distinct scientific fields:
-
Synthetic Organic Chemistry: It serves as a stable, storable equivalent of the unstable N-phenyliminium cation (
). Pioneered by the Katritzky group, this reagent allows for the facile aminoalkylation of nucleophiles (Grignard reagents, enolates) where traditional Mannich conditions fail. -
Materials Science: It acts as a high-performance corrosion inhibitor for copper and its alloys, offering superior film-forming properties compared to the parent benzotriazole (BTA) due to the increased hydrophobicity of the phenylamino tail.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
This compound is an aminal —a geminal diamine derivative where a methylene bridge connects a benzotriazole nitrogen and an aniline nitrogen.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | N-(Benzotriazol-1-ylmethyl)aniline |
| CAS Number | 22263-63-4 (Typical for 1-isomer) |
| Molecular Formula | C₁₃H₁₂N₄ |
| Molecular Weight | 224.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–110 °C (Varies slightly by purity/polymorph) |
| Solubility | Soluble in CHCl₃, DMSO, THF, Ethanol (hot); Insoluble in Water |
| Stability | Stable at room temperature; hydrolyzes in strong aqueous acid |
Synthesis: The "Katritzky" Condensation
The synthesis is a classic three-component condensation that proceeds with high atom economy. Unlike traditional Mannich reactions that often yield unstable oils, the benzotriazole moiety drives the precipitation of a stable solid.
Protocol: One-Pot Condensation
Reagents: Benzotriazole (1.0 eq), Formaldehyde (37% aq. or Paraformaldehyde, 1.05 eq), Aniline (1.0 eq). Solvent: Ethanol (95%) or Water.
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Dissolution: Dissolve benzotriazole (BtH) in warm ethanol (approx. 50°C).
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Addition: Add aniline to the solution, followed by the dropwise addition of formaldehyde.
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Reflux: Heat the mixture to reflux for 2–4 hours. The solution will initially clarify before the product begins to form.
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Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath. The product precipitates as white needles.
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Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from ethanol if necessary.
Visualization: Synthetic Pathway
Figure 1: The three-component condensation pathway forming the benzotriazole Mannich base.
Mechanistic Profile: The "Chemical Chameleon"
The utility of 1-[(phenylamino)methyl]benzotriazole lies in its ability to act as a masked iminium ion . The benzotriazole group is a good leaving group but is stable enough to be isolated.
The Equilibrium
In solution (especially in the presence of Lewis acids like ZnCl₂ or mild heating), the C–N bond between the methylene group and the benzotriazole ring cleaves. This generates a transient, highly electrophilic N-phenyliminium ion and a benzotriazole anion.
This iminium species is the active electrophile that reacts with nucleophiles.
Visualization: Reactivity & Displacement
Figure 2: The ionization-displacement mechanism. The benzotriazole moiety acts as a synthetic auxiliary, leaving to allow C-C or C-N bond formation.
Synthetic Applications
A. Aminoalkylation (C-C Bond Formation)
This reagent is superior to traditional Mannich reagents for synthesizing secondary amines.
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Grignard Reaction: Treating the title compound with Grignard reagents (R-MgX) displaces the benzotriazole group.
-
Reaction:
-
Advantage:[1] Eliminates the need for unstable imines; high yields of secondary amines.
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B. Reduction (Reductive Methylation)
It serves as a precursor for N-methylaniline.
-
Protocol: Reduction with Sodium Borohydride (NaBH₄) in THF.
-
Outcome: The benzotriazole is replaced by a hydride, yielding
.
C. Friedel-Crafts Alkylation
In the presence of AlCl₃, the generated iminium ion can attack electron-rich aromatic rings (e.g., phenols, indoles), attaching the
Industrial Application: Corrosion Inhibition
While known primarily as a synthetic intermediate, this compound functions as a mixed-type corrosion inhibitor for copper in acidic media (e.g., HCl, H₂SO₄).
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Mechanism:
-
Adsorption: The nitrogen lone pairs (on both the triazole ring and the aniline amine) coordinate with empty d-orbitals of Copper (
or ). -
Film Formation: The phenyl group increases hydrophobicity, creating a barrier that repels water and aggressive ions (
). -
Efficiency: Often shows higher inhibition efficiency than BTA alone due to the larger molecular footprint (surface coverage).
-
Safety & Handling
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Hazards: Like most benzotriazoles, it should be treated as an irritant (Skin/Eye/Respiratory).
-
Sensitization: Potential skin sensitizer upon prolonged contact.
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Storage: Store in a cool, dry place. While stable, it should be kept away from strong oxidizers.
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Disposal: Incineration in a chemical waste facility equipped with afterburners (due to Nitrogen content).
References
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Katritzky, A. R., et al. (1990). "Reactions of benzotriazole with formaldehyde and aliphatic primary amines." Journal of the Chemical Society, Perkin Transactions 1, 541-547. Link
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Katritzky, A. R., & Rachwal, S. (2010). "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chemical Reviews, 110(3), 1564–1610. Link
- Singh, P., et al. (2016). "Benzotriazole derivatives as corrosion inhibitors for copper in acidic medium." Journal of Materials and Environmental Science, 7(5), 1745-1756.
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BenchChem. "N-(Benzotriazol-1-ylmethyl)aniline Structure and Properties." Link
- Katritzky, A. R. (1994).
